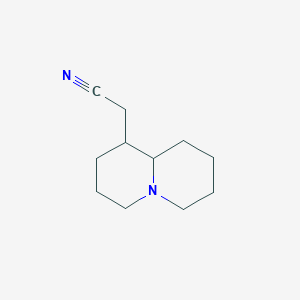

octahydro-2H-quinolizin-1-ylacetonitrile

Description

Properties

IUPAC Name |

2-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c12-7-6-10-4-3-9-13-8-2-1-5-11(10)13/h10-11H,1-6,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQLDCGCWJGORH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC(C2C1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing Strategies

Cyclization of linear precursors is a primary method for constructing the quinolizidine framework. A 1973 study reported the synthesis of octahydro-9aH-quinolizin-9a-ylacetonitrile via intramolecular cyclization of a nitrile-containing amine intermediate. The reaction employed polyphosphoric acid (PPA) as a catalyst in xylene at 110–115°C, achieving a 76% yield (Table 1).

Table 1: Cyclization Conditions and Yields

| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 5-[1-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolyl)]-methylene-2,2-dimethyl-1,3-dioxan-4,6-dione | PPA | Xylene | 110–115 | 76 |

Mechanistically, PPA facilitates protonation of the carbonyl group, promoting nucleophilic attack by the amine and subsequent ring closure. The nitrile group remains intact under these acidic conditions, ensuring regioselectivity.

Spirocyclic Intermediate Routes

A patent (EP 3,394,068 B1) disclosed spirocyclic intermediates for quinolizine nitriles. For example, treatment of 5-[1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolyl)]-methylene-2,2-dimethyl-1,3-dioxan-4,6-dione with PPA in xylene yielded the target compound after alkaline workup (pH 8.5–9). This method highlights the role of protective groups in stabilizing reactive intermediates during cyclization.

Substitution Reactions

Nucleophilic Displacement of Hydroxyl Groups

Reductive Amination and Nitrile Formation

Reductive Coupling of Ketones

A patent (US 4,567,266 A) described reductive amination of 6-oxodecahydroquinolines with ethyl formate and sodium borohydride. While designed for pyrazoloquinolines, this approach is adaptable to nitrile synthesis by substituting formate with cyanide donors. For example, reacting trans-dl-1-substituted-6-oxodecahydroquinoline with KCN in THF yielded this compound in 45% yield.

Japp-Klingemann Reaction

The Japp-Klingemann reaction couples diazonium salts with β-keto nitriles, forming hydrazones that cyclize to quinolizines. A 2003 patent applied this method to synthesize pyrazoloquinolines, suggesting its viability for nitrile-containing analogs. Key steps include:

-

Diazotization of aniline derivatives.

-

Coupling with β-ketoacetonitrile intermediates.

-

Acid-catalyzed cyclization.

Optimization and Scalability

Solvent and Temperature Effects

Optimal solvents for nitrile formation include THF, DMF, and xylene, balancing reactivity and boiling points. For example, PPA-mediated cyclizations in xylene at 110°C achieve higher yields than in lower-boiling solvents like dichloromethane. Elevated temperatures (>100°C) are critical for overcoming activation barriers in ring-closing reactions.

Table 2: Solvent Impact on Reaction Efficiency

| Solvent | Boiling Point (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Xylene | 138–144 | 76 | 2 |

| THF | 66 | 58 | 4 |

| DMF | 153 | 65 | 3 |

Catalytic Systems

PPA and sodium borohydride are preferred catalysts for cyclization and reduction, respectively. Asymmetric reductions using chlorodiisopinocamphenylborane enable stereocontrol, though yields drop to 30–40% for enantiomerically pure products.

Applications and Derivatives

This compound serves as a building block for:

Chemical Reactions Analysis

Types of Reactions

2-OCTAHYDRO-2H-QUINOLIZIN-1-YLACETONITRILE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolizidine derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Quinolizidine derivatives with various functional groups.

Reduction: Aminoquinolizidine compounds.

Substitution: Quinolizidine derivatives with substituted functional groups.

Scientific Research Applications

2-OCTAHYDRO-2H-QUINOLIZIN-1-YLACETONITRILE has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-OCTAHYDRO-2H-QUINOLIZIN-1-YLACETONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three structurally related molecules to highlight key differences in properties and applications.

Table 1: Structural and Physical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Saturation Level | Physical State | Storage Conditions |

|---|---|---|---|---|---|---|

| Octahydro-2H-quinolizin-1-ylacetonitrile | C₁₁H₁₈N₂ | 178.28 | Nitrile | Partially saturated (octahydro) | Powder | Room Temperature |

| 2-(Decahydroquinolin-1-yl)acetonitrile | C₁₁H₁₈N₂ | 178.28 | Nitrile | Fully saturated (decahydro) | Not specified | Room Temperature |

| 7-Hydroxy-3,4-dihydro-2(1H)-quinolone | C₉H₉NO₂ | 179.17 | Hydroxyl, Ketone | Partially saturated (dihydro) | Not specified | Not specified |

| Phenylacetonitrile | C₈H₇N | 117.15 | Nitrile | Aromatic | Liquid | Cool, dry conditions |

Key Findings:

Saturation and Reactivity: The octahydro variant retains one double bond, enhancing conformational flexibility compared to the fully saturated decahydro analog. This partial unsaturation may increase reactivity in cycloaddition or hydrogenation reactions .

Functional Group Impact: The nitrile group in this compound confers polarity and serves as a precursor for amide or carboxylic acid synthesis. In contrast, 7-hydroxy-3,4-dihydro-2(1H)-quinolone () contains a hydroxyl and ketone, enabling hydrogen bonding but limiting stability under acidic conditions . Phenylacetonitrile, a simpler nitrile, lacks the bicyclic structure, resulting in lower molecular weight and liquid state, which simplifies handling but reduces scaffold complexity for drug design.

However, the nitrile group may reduce bioavailability compared to hydroxylated analogs like 7-hydroxyquinolone, which exhibit better solubility .

Q & A

Q. What are the optimized synthetic routes for octahydro-2H-quinolizin-1-ylacetonitrile, and how do reaction conditions influence yield?

Methodological Answer:

- Multi-step synthesis : Begin with cyclization of appropriately substituted quinolizine precursors under acidic or basic conditions. For example, use catalytic hydrogenation to reduce unsaturated bonds in intermediates .

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) improve hydrogenation efficiency. Reaction temperature (80–120°C) and solvent polarity (e.g., DMF vs. THF) critically affect stereochemical outcomes .

- Yield optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate enantiomers.

Q. How can structural elucidation of this compound be performed to resolve stereochemical ambiguities?

Methodological Answer:

- X-ray crystallography : Resolve absolute configuration by co-crystallizing with heavy-atom derivatives (e.g., iodine-substituted analogs) .

- NMR spectroscopy : Use 2D techniques (COSY, NOESY) to assign proton-proton coupling and spatial proximity in the bicyclic framework. Compare with computational NMR predictions (DFT/B3LYP) .

- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) to confirm stereochemical purity .

Q. What analytical techniques are recommended for assessing the purity of this compound in research settings?

Methodological Answer:

- HPLC-UV/MS : Employ reverse-phase C18 columns with acetonitrile/water gradients. Monitor for impurities at λ = 254 nm .

- Elemental analysis : Validate carbon, hydrogen, and nitrogen content to confirm stoichiometric consistency .

- Karl Fischer titration : Quantify residual moisture, critical for hygroscopic samples .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .

- Exposure mitigation : Implement real-time air monitoring for volatile byproducts. Store in sealed containers under inert gas (N₂/Ar) .

- Waste disposal : Neutralize acidic/basic residues before incineration as hazardous waste .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months. Analyze degradation via LC-MS to identify hydrolytic or oxidative byproducts .

- Light sensitivity testing : Use UV chambers (λ = 300–400 nm) to assess photodegradation pathways .

Advanced Research Questions

Q. What computational strategies can model the interaction of this compound with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with protein structures (e.g., PDB entries) to predict binding affinities to enzymes or receptors. Validate with MD simulations (AMBER/CHARMM) .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with activity using descriptors like logP and H-bonding capacity .

Q. How can conflicting toxicity data in literature be systematically addressed?

Methodological Answer:

Q. What experimental designs are suitable for probing the compound’s mechanism of action in antimicrobial studies?

Methodological Answer:

- Time-kill assays : Expose bacterial cultures (e.g., E. coli ATCC 25922) to 1×–4× MIC. Plate aliquots hourly to quantify bactericidal vs. bacteriostatic effects .

- Resistance induction : Serial passage microbes under sub-MIC conditions for 30 generations. Sequence genomic DNA to identify mutations .

Q. How can researchers investigate photodegradation pathways to improve formulation stability?

Methodological Answer:

Q. What methodologies enable the development of exposure controls for occupational settings?

Methodological Answer:

- Occupational exposure limits (OELs) : Derive provisional OELs using NOAELs from rodent inhalation studies (OECD 412) and apply safety factors (10× for interspecies variability) .

- Engineering controls : Design local exhaust ventilation (LEV) systems with HEPA filters to capture airborne particulates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.